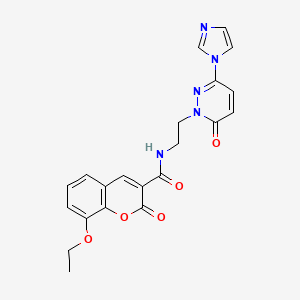![molecular formula C22H19N3O3S B2613683 N-[2-(1H-苯并咪唑-2-基)苯基]-2-(乙磺酰基)苯甲酰胺 CAS No. 896355-42-3](/img/structure/B2613683.png)
N-[2-(1H-苯并咪唑-2-基)苯基]-2-(乙磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide” is a compound that has been studied for its potential therapeutic applications. It is a derivative of benzimidazole, a heterocyclic compound that has been the focus of numerous medicinal chemistry studies .
Synthesis Analysis
The synthesis of N-benzimidazol-2yl benzamide analogues has been reported in the literature . The process involves the preparation of newer N-benzimidazol-2yl substituted benzamide analogues, which were assessed for activation of human glucokinase (GK). Among the derivatives synthesized, certain compounds showed a significant increase in the catalytic action of GK .科学研究应用
心脏电生理活性
N-取代咪唑基苯甲酰胺,包括与 N-[2-(1H-苯并咪唑-2-基)苯基]-2-(乙磺酰基)苯甲酰胺相关的化合物,在体外心脏电生理活动中表现出显着的效力。这些化合物表现出的效果可与已确定的 III 类药物(如西马替利)相媲美,表明它们在心脏心律失常管理中的潜力 (Morgan 等,1990 年)。
聚合物电解质性能
含有苯并咪唑基团的磺化聚酰亚胺,使用类似于 N-[2-(1H-苯并咪唑-2-基)苯基]-2-(乙磺酰基)苯甲酰胺的衍生物合成,表现出增强的溶胀能力和更好的水解稳定性。这些特性对于聚合物电解质膜中的应用至关重要 (Li 等,2007 年)。
荧光衍生物合成
N-[2-(1H-苯并咪唑-2-基)苯基]-2-(乙磺酰基)苯甲酰胺的衍生物在荧光化合物的合成中显示出潜力。这些化合物显示出具有双发射特性的激发态分子内质子转移,有利于各种基于荧光的应用 (Padalkar 等,2011 年)。
新型杂环化合物的合成
与 N-[2-(1H-苯并咪唑-2-基)苯基]-2-(乙磺酰基)苯甲酰胺相关的化合物用于各种新型杂环化合物的有效微波介导合成。这些杂环化合物在开发新药和化学中间体方面具有潜在应用 (Darweesh 等,2016 年)。
抗菌和抗癌应用
苯并咪唑衍生物,包括与 N-[2-(1H-苯并咪唑-2-基)苯基]-2-(乙磺酰基)苯甲酰胺类似的衍生物,表现出抗菌和抗癌特性。它们对各种细菌和真菌菌株以及癌细胞系的功效突出了它们在治疗应用中的潜力 (Shaharyar 等,2016 年)。
作用机制
Target of Action
Similar compounds with a benzimidazole core have been found to interact with various biological targets .
Mode of Action
It’s worth noting that benzimidazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, implying that they may influence multiple biochemical pathways .
Pharmacokinetics
The search results suggest that similar compounds have favorable pharmacokinetic profiles .
Result of Action
Benzimidazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The benzimidazole moiety in the compound is known to form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes . This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For example, the compound may inhibit enzymes involved in DNA replication or repair, thereby exhibiting potential anticancer properties .
Cellular Effects
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it may affect the expression of genes involved in cell growth and survival, leading to altered cellular metabolism and reduced cell viability .
Molecular Mechanism
The molecular mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes through hydrogen bonding and π-π interactions, leading to the inhibition of enzyme activity. This inhibition can result in the disruption of critical cellular processes, such as DNA replication and repair, ultimately leading to cell death . Additionally, the compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function . For example, the compound may degrade over time, leading to a reduction in its biological activity. Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of detoxification enzymes or the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the reduction of inflammation . At high doses, the compound may cause toxic or adverse effects, such as liver damage or gastrointestinal disturbances . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide within cells and tissues are mediated by various transporters and binding proteins . The compound may be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, or passively diffuse through lipid bilayers . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide can influence its activity and function . The compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with its molecular targets, leading to more effective inhibition or activation of cellular processes .
属性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-2-29(27,28)20-14-8-4-10-16(20)22(26)25-17-11-5-3-9-15(17)21-23-18-12-6-7-13-19(18)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDRJVFQIBIFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
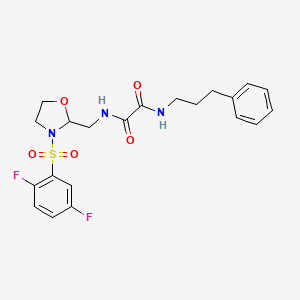
![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)
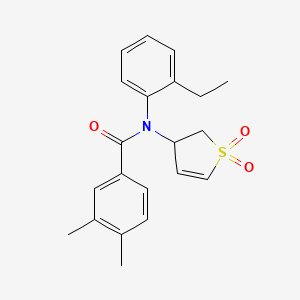
![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)
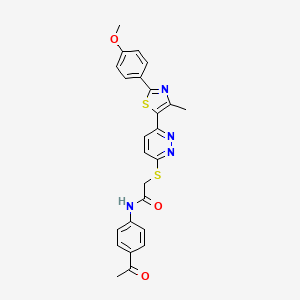
![N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613612.png)
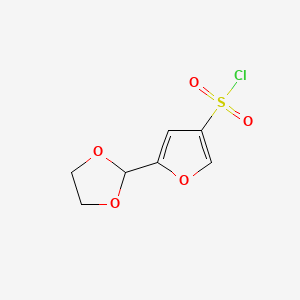
![3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2613615.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2613616.png)
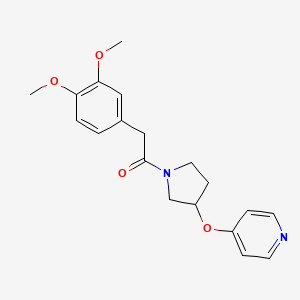
![3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2613620.png)
![1-[2-(Allyloxy)benzyl]piperazine](/img/structure/B2613622.png)
